PfDHODH-IN-1
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Overview
Description
PfDHODH-IN-1 is a compound that acts as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the pyrimidine biosynthesis pathway in the malaria-causing parasite, Plasmodium falciparum. By inhibiting this enzyme, this compound disrupts the production of pyrimidines, which are essential for the parasite’s DNA and RNA synthesis, thereby hindering its growth and survival .
Preparation Methods
The synthetic routes typically involve the use of pyrimidone derivatives, which are then modified to enhance their inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
PfDHODH-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PfDHODH-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis. In biology, it is used to investigate the role of pyrimidine biosynthesis in the growth and survival of Plasmodium falciparum. In medicine, this compound is being explored as a potential antimalarial agent due to its ability to inhibit the growth of the malaria parasite . Additionally, it may have applications in the development of new therapeutic strategies for other diseases that involve pyrimidine biosynthesis .
Mechanism of Action
PfDHODH-IN-1 exerts its effects by specifically binding to and inhibiting the activity of Plasmodium falciparum dihydroorotate dehydrogenase. This inhibition disrupts the pyrimidine biosynthesis pathway, depriving the parasite of the essential components needed for its growth and survival . The molecular targets and pathways involved include the enzyme’s active site, where this compound binds and prevents the oxidation of dihydroorotate to orotate .
Comparison with Similar Compounds
PfDHODH-IN-1 is unique compared to other similar compounds due to its high selectivity and potency against Plasmodium falciparum dihydroorotate dehydrogenase. Similar compounds include DSM265 and other pyrimidone derivatives, which also target the same enzyme but may have different chemical structures and safety profiles . The uniqueness of this compound lies in its ability to selectively inhibit the parasite enzyme without affecting the human counterpart, making it a promising candidate for antimalarial drug development .
Properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOIAXAHSRIGK-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148125-81-8 |
Source
|
Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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